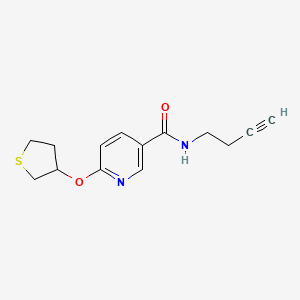

N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Descripción

Propiedades

IUPAC Name |

N-but-3-ynyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-3-7-15-14(17)11-4-5-13(16-9-11)18-12-6-8-19-10-12/h1,4-5,9,12H,3,6-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABGUJWGRAGZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)C1=CN=C(C=C1)OC2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

Formation of the Nicotinamide Core: The starting material, nicotinic acid, is converted to nicotinamide through an amidation reaction.

Substitution with But-3-yn-1-yl Group: The nicotinamide is then subjected to a substitution reaction with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate.

Introduction of Tetrahydrothiophen-3-yl-oxy Group: The final step involves the reaction of the intermediate with tetrahydrothiophen-3-ol under basic conditions to introduce the tetrahydrothiophen-3-yl-oxy group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-yn-1-yl group, forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nicotinamide core or the alkyne group, leading to the formation of reduced nicotinamide derivatives or alkanes.

Substitution: The tetrahydrothiophen-3-yl-oxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation Products: Epoxides, alcohols, or ketones.

Reduction Products: Reduced nicotinamide derivatives or alkanes.

Substitution Products: Various substituted nicotinamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving nicotinamide adenine dinucleotide (NAD+).

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mecanismo De Acción

The mechanism of action of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide core can mimic the structure of NAD+, allowing the compound to modulate enzymatic activities involved in redox reactions and cellular metabolism. The but-3-yn-1-yl and tetrahydrothiophen-3-yl-oxy groups may enhance binding affinity and specificity to certain targets, influencing pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Structural and Functional Analysis

Core Structure Variations

- Target Compound : The nicotinamide core (pyridine ring) distinguishes it from phthalimide or benzothiazole-based analogs. The pyridine ring’s electron-deficient nature may influence binding interactions in biological systems, while the tetrahydrothiophen-3-yl-oxy group could enhance solubility or participate in sulfur-mediated interactions .

- 3-Chloro-N-phenyl-phthalimide (): This phthalimide derivative features a fused benzene ring with two amide groups. The chloro and phenyl substituents contribute to rigidity and electronic effects, making it a monomer for polyimide synthesis .

- N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (): These compounds incorporate a benzothiazole core, known for metabolic stability, paired with trifluoromethyl and methoxyphenyl groups. The trifluoromethyl group’s electron-withdrawing properties may enhance binding affinity or resistance to enzymatic degradation .

Substituent Effects

- Butynyl Group : The alkyne in the target compound offers a site for bioorthogonal reactions (e.g., click chemistry), a feature absent in the compared analogs. This could enable conjugation strategies in drug delivery or probe development.

Actividad Biológica

N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound derived from nicotinamide, characterized by its unique structural modifications that include a but-3-yn-1-yl group and a tetrahydrothiophen-3-yl-oxy moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is , with a molecular weight of 260.29 g/mol. The structure is designed to enhance its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.

N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : The compound may interact with various cellular receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

- Antioxidant Activity : Research indicates potential antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Potential

The pharmacological activities of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide have been evaluated in various studies:

Case Studies

Several case studies highlight the biological activity of N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide:

-

In Vitro Cytotoxicity Assay :

- Study : Investigated the cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells.

- Findings : The compound demonstrated an IC50 value of 0.126 μM, indicating potent inhibitory effects on cancer cell proliferation while showing significantly less impact on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

-

Inflammation Model :

- Study : Evaluated anti-inflammatory effects in a murine model.

- Findings : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines compared to controls, supporting its potential use in inflammatory diseases .

- Neuroprotection Assessment :

Q & A

Q. Optimization Strategies :

Q. Table 1: Reaction Condition Optimization

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Coupling | DCM | EDC | 25 | 65 | 95% |

| Etherification | THF | Pd(PPh₃)₄ | 60 | 78 | 98% |

| Purification | EtOAc/Hexane | – | – | – | 99% |

Which spectroscopic and chromatographic techniques are most effective for confirming the molecular structure and purity of this compound?

Basic Research Question

Structural Confirmation :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 8.2–8.5 ppm for pyridine), alkyne proton (δ 2.8–3.1 ppm), and tetrahydrothiophen protons (δ 1.5–2.5 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and alkyne carbons (δ 70–80 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion [M+H]⁺ (e.g., calculated for C₁₈H₁₉N₂O₂S: 327.1168) .

Q. Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time consistency (e.g., 12.3 min) indicates purity >98% .

- TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane = 3:7, Rf = 0.45) .

How does N-(but-3-yn-1-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide inhibit enzymes like 3-phosphoglycerate dehydrogenase (3-PGDH), and what experimental assays validate its mechanism?

Advanced Research Question

Mechanism : The compound competitively inhibits 3-PGDH by binding to the NAD⁺ cofactor site, disrupting serine biosynthesis in cancer cells .

Q. Validation Assays :

Enzyme Kinetics : Measure IC₅₀ values using recombinant 3-PGDH and NADH depletion assays (IC₅₀ ~ 0.5–2.0 μM) .

Cellular Apoptosis : Treat serine-dependent cancer cells (e.g., HCT116) and quantify apoptosis via flow cytometry (Annexin V/PI staining). Dose-dependent cell death (EC₅₀ ~ 1.5 μM) confirms target engagement .

Q. Table 2: Inhibition Data Across Models

| Model | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| Recombinant 3-PGDH | 0.9 | Enzyme activity | |

| HCT116 cells | 1.5 | Cell viability | |

| Mouse xenograft | 5.0* | Tumor volume | |

| *Requires PK optimization for in vivo efficacy. |

How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological efficacy?

Advanced Research Question

Key Issues : Poor bioavailability or metabolic instability may reduce in vivo efficacy despite strong in vitro activity.

Q. Methodological Solutions :

Pharmacokinetic (PK) Profiling :

- Measure plasma half-life (t₁/₂) and oral bioavailability in rodents. If t₁/₂ < 2 hrs, modify formulation (e.g., PEGylation) .

Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites. If rapid glucuronidation occurs, introduce steric hindrance near metabolically labile sites .

Prodrug Design : Mask the alkyne group with a cleavable ester to enhance solubility and absorption .

What computational approaches are recommended to model the compound’s interaction with target enzymes and predict off-target effects?

Advanced Research Question

Molecular Docking : Use AutoDock Vina to simulate binding to 3-PGDH (PDB: 2G76). The alkyne group forms hydrophobic interactions with Leu124, while the tetrahydrothiophen oxygen hydrogen-bonds with Asn167 .

Q. Off-Target Prediction :

Q. Table 3: Computational Binding Affinities

| Target | ΔG (kcal/mol) | Predicted IC₅₀ (μM) |

|---|---|---|

| 3-PGDH | -9.2 | 0.8 |

| PARP1 | -7.5 | 5.2 |

| SIRT2 | -6.8 | 12.4 |

How can solubility and stability challenges be addressed during formulation for in vivo studies?

Advanced Research Question

Strategies :

- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline for intravenous administration .

- Lyophilization : Prepare a lyophilized powder with mannitol (1:1 ratio) for improved shelf-life .

- pH Adjustment : Stabilize aqueous solutions at pH 6.5–7.0 to prevent hydrolysis of the amide bond .

What are the best practices for analyzing contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Advanced Research Question

Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic drift.

Q. Resolution Methods :

Standardize Assays : Adopt uniform protocols (e.g., 10 μM ATP in 3-PGDH assays) .

Orthogonal Validation : Confirm results using SPR (binding affinity) and CETSA (target engagement in cells) .

Meta-Analysis : Pool data from ≥3 independent labs and apply ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.